1-Chloro-1-(4-fluoro-3-(trifluoromethyl)phenyl)propan-2-one is an organic compound notable for its complex structure, which includes a chloro group, a fluoro group, and a trifluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety. Its molecular formula is and it has a molecular weight of 254.61 g/mol . This compound is classified as a halogenated ketone and is recognized for its diverse applications in chemistry, biology, and industry due to its unique structural features that enhance reactivity and potential biological interactions.
The synthesis of 1-Chloro-1-(4-fluoro-3-(trifluoromethyl)phenyl)propan-2-one typically involves several steps, which may include:
In industrial applications, large-scale syntheses are optimized for efficiency using automated systems to ensure consistent product quality.
The molecular structure of 1-Chloro-1-(4-fluoro-3-(trifluoromethyl)phenyl)propan-2-one can be described as follows:
The compound's structure can be represented by its InChI Key: OUPKXELLJRMDKT-UHFFFAOYSA-N
and its canonical SMILES notation: CC(=O)C(C1=C(C(=CC=C1)C(F)(F)F)F)Cl
.
1-Chloro-1-(4-fluoro-3-(trifluoromethyl)phenyl)propan-2-one is involved in various chemical reactions due to its halogenated nature. Notable reactions include:
These reactions are significant in synthesizing more complex organic molecules or modifying existing ones .
The mechanism of action for 1-Chloro-1-(4-fluoro-3-(trifluoromethyl)phenyl)propan-2-one primarily involves its interactions with biological targets. Research suggests that this compound may affect enzyme activity or receptor binding due to its unique combination of halogenated groups, which increases its reactivity. The specific mechanisms depend on the context of its use in biological systems, potentially leading to enzyme inhibition or modulation of signaling pathways .
The physical and chemical properties of 1-Chloro-1-(4-fluoro-3-(trifluoromethyl)phenyl)propan-2-one include:
These properties indicate that while detailed physical data may be limited, the compound's reactivity is enhanced by its halogenated structure .
The applications of 1-Chloro-1-(4-fluoro-3-(trifluoromethyl)phenyl)propan-2-one span various fields:
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5